molecular formula C8H7N3 B047878 2-(1H-pyrrol-1-yl)pyrimidine CAS No. 114646-17-2

2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B047878
CAS No.: 114646-17-2
M. Wt: 145.16 g/mol
InChI Key: MPAYSRXXGJTDIM-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-1-yl)pyrimidine typically involves the condensation of pyrrole with pyrimidine derivatives. One common method includes the reaction of pyrrole with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(1H-pyrrol-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • 2-(1H-pyrrol-1-yl)benzimidazole
  • 2-(1H-pyrrol-1-yl)quinoline
  • 2-(1H-pyrrol-1-yl)thiazole

Comparison: 2-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-pyrrol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAYSRXXGJTDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405830
Record name 2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114646-17-2
Record name 2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the amide 143 (200 mg, 0.5 mmol) in 10 mL of TFA:DCM (1:1) was stirred at RT for two days. The solvent was evaporated and the residue was taken in 5 mL of DMF containing DIEA (258 mg, 2.0 mmol) and 2,6-dichloro-4-(1-pyrrolyl)pyrimidine (107 mg, 0.5 mmol). After heating overnight at 80° C., the reaction mixture was diluted with water and the product was extracted into ethyl acetate. The solvent was removed and the residue was chromatographed (silica gel, hexane:ethyl acetate (1:3)) to give 50 mg of the 2-(1-pyrrolyl)pyrimidine derivative and 58 mg of the 4-(1-pyrrolyl)pyrimidine compound 144, (M+H)+: 477.3
[Compound]
Name
amide
Quantity
200 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
258 mg
Type
reactant
Reaction Step Two
Quantity
107 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the optical properties of 2-(1H-pyrrol-1-yl)pyrimidines and how do they compare to similar compounds?

A1: Research indicates that 2-(1H-pyrrol-1-yl)pyrimidines exhibit both positive and negative solvatochromism, meaning their absorption and emission spectra shift depending on the solvent polarity []. This contrasts with structurally similar compounds containing a prop-2-en-1-one fragment, which primarily display positive solvatochromism []. This difference suggests that the 2-aminopyrimidine moiety in these compounds plays a crucial role in their unique solvatochromic behavior.

Q2: How do the electrochemical properties of 2-(1H-pyrrol-1-yl)pyrimidines enable their use in material science?

A2: 2-(1H-pyrrol-1-yl)pyrimidines, especially those containing a carbazole fragment, can undergo electrochemical oxidation to form thin oligomeric films []. This property stems from the presence of electron-rich carbazole or pyrrole units that can be readily polymerized. Such electrochemically generated films hold potential for applications in various fields, including organic electronics and sensing technologies.

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